Tripentaerythritol, octaoleate

説明

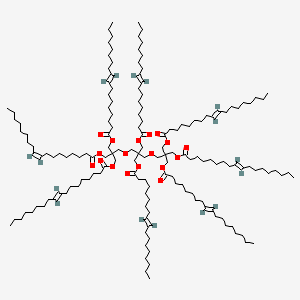

Tripentaerythritol octaoleate is a fully esterified derivative of tripentaerythritol, where all eight hydroxyl (-OH) groups are replaced with oleate (C18H34O2) esters. The parent compound, tripentaerythritol (C15H32O10), is a polyol with a branched structure containing multiple hydroxyl groups . Upon esterification with oleic acid, the resulting octaoleate derivative exhibits enhanced lipophilicity, making it suitable for industrial applications such as lubricants or plasticizers. Its molecular weight is significantly higher than simpler erythritol esters, contributing to unique physical properties like thermal stability and low water solubility .

特性

CAS番号 |

20284-29-1 |

|---|---|

分子式 |

C159H288O18 |

分子量 |

2488.0 g/mol |

IUPAC名 |

[3-[(E)-octadec-9-enoyl]oxy-2-[[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]-2-[[3-[(E)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]propyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C159H288O18/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-149(160)170-141-157(142-171-150(161)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2,137-168-139-158(143-172-151(162)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3,144-173-152(163)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)145-174-153(164)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)138-169-140-159(146-175-154(165)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6,147-176-155(166)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)148-177-156(167)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8/h65-80H,9-64,81-148H2,1-8H3/b73-65+,74-66+,75-67-,76-68+,77-69+,78-70+,79-71+,80-72+ |

InChIキー |

ADGHQLSHWNXHQZ-PKXWZVDDSA-N |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC)COCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Tripentaerythritol, octaoleate is synthesized through the esterification of tripentaerythritol with oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of tripentaerythritol, octaoleate involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed through distillation. After the reaction is complete, the product is purified through processes such as vacuum distillation or crystallization to obtain the desired ester.

化学反応の分析

Types of Reactions

Tripentaerythritol, octaoleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

科学的研究の応用

Tripentaerythritol, octaoleate has several scientific research applications:

Chemistry: Used as a model compound in studying esterification and transesterification reactions.

Biology: Investigated for its potential as a biocompatible lubricant in medical devices.

Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various drugs.

Industry: Widely used as a lubricant in high-performance machinery and as a plasticizer in polymer production.

作用機序

The mechanism of action of tripentaerythritol, octaoleate is primarily based on its ability to reduce friction and wear between surfaces. The long-chain fatty acids in its structure provide a lubricating layer that minimizes direct contact between surfaces, thus reducing wear and tear. Additionally, its stability and resistance to oxidation make it an effective lubricant under various conditions.

類似化合物との比較

Structural and Molecular Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Tripentaerythritol octaoleate | C15H24(C18H33O2)8 | ~1,900* | 8 oleate esters | Highly branched, eight long-chain unsaturated esters |

| Pentaerythritol tetraoleate | C5H8(C18H33O2)4 | ~1,193 | 4 oleate esters | Compact structure, four unsaturated esters |

| Pentaerythritol octanoate | C13H26O5 | 262.34 | 4 octanoate esters | Shorter saturated chains (C8) |

| Mesoerythritol | C4H10O4 | 122.12 | 4 hydroxyl groups | Linear polyol, high water solubility |

*Estimated based on tripentaerythritol (372.41 g/mol) + 8 oleic acid molecules (8 × 282.47 g/mol) − 8 H2O (8 × 18 g/mol).

Key Observations :

- Tripentaerythritol octaoleate’s larger molecular structure and higher degree of esterification result in greater hydrophobicity compared to pentaerythritol tetraoleate .

- Unsaturated oleate chains (vs. saturated octanoate) contribute to lower melting points and enhanced fluidity in lubricant applications .

Physical and Chemical Properties

| Property | Tripentaerythritol Octaoleate | Pentaerythritol Tetraoleate | Pentaerythritol Octanoate |

|---|---|---|---|

| Water Solubility | Insoluble (forms suspensions) | Insoluble | Low solubility |

| Thermal Stability | High | Moderate | Low |

| Viscosity | High | Moderate | Low |

| Applications | High-temperature lubricants | Metalworking lubricants | Plasticizers |

Supporting Evidence :

Factors Contributing to Ineffectiveness :

Industrial and Economic Considerations

| Factor | Tripentaerythritol Octaoleate | Pentaerythritol Tetraoleate |

|---|---|---|

| Synthesis Complexity | High (8 esterification steps) | Moderate (4 steps) |

| Bulk Availability | Limited | Commercially available |

| Cost | High | Moderate |

Supporting Data :

- Pentaerythritol tetraoleate is synthesized via straightforward esterification, making it economically viable for lubricant production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。